2,3,5-Trimethyl-4-(methylamino)phenol
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Overview
Description
2,3,5-Trimethyl-4-(methylamino)phenol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a derivative of phenol, characterized by the presence of three methyl groups and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3,5-trimethylphenol with methylamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2,3,5-Trimethyl-4-(methylamino)phenol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogenated compounds .
Scientific Research Applications
2,3,5-Trimethyl-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-(Methylamino)phenol: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
2,3,5-Trimethyl-4-(methylamino)phenol is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
InChI Key |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Origin of Product |
United States |
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